5-Desfluoro voriconazole, (+/-)-

Description

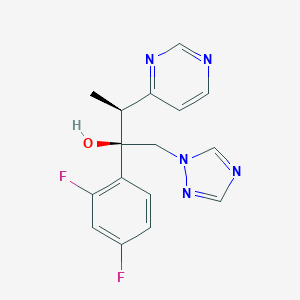

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

(2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1,2,4-triazol-1-yl)butan-2-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15F2N5O/c1-11(15-4-5-19-8-21-15)16(24,7-23-10-20-9-22-23)13-3-2-12(17)6-14(13)18/h2-6,8-11,24H,7H2,1H3/t11-,16+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVQLILUCRUIFNH-MEDUHNTESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=NC=C1)C(CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=NC=NC=C1)[C@](CN2C=NC=N2)(C3=C(C=C(C=C3)F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15F2N5O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80171287 | |

| Record name | (+/-)-5-Desfluoro voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

331.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

182369-73-9 | |

| Record name | 5-Desfluoro voriconazole, (+/-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0182369739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+/-)-5-Desfluoro voriconazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80171287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-DESFLUORO VORICONAZOLE, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/74OPK4PZPP | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Nomenclature and Structural Elucidation of 5 Desfluoro Voriconazole, +/

Systematic Nomenclature and Synonyms

The naming of a chemical compound is critical for its unambiguous identification. 5-Desfluoro voriconazole (B182144), (+/-)- is identified by a systematic IUPAC name and several common and regulatory synonyms.

The International Union of Pure and Applied Chemistry (IUPAC) provides a standardized nomenclature system. For 5-Desfluoro voriconazole, (+/-)-, the systematic name explicitly describes its chemical structure, including its stereochemistry. The accepted IUPAC name is (2RS,3SR)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol. synzeal.comusp.orgpharmaffiliates.com This name defines the core butan-2-ol structure with its various substituents at specific positions.

In academic literature and regulatory pharmacopoeias, this compound is known by several other names. These designations are often used for brevity and in the context of pharmaceutical quality control. It is officially recognized as Voriconazole EP Impurity B by the European Pharmacopoeia (EP) and as Voriconazole USP Related Compound D by the United States Pharmacopeia (USP). synzeal.comusp.orgsimsonpharma.comsigmaaldrich.comsigmaaldrich.commolcan.comncats.io Other common synonyms include rac 5-Desfluoro Voriconazole and (+/-)-Desmonofluoro Voriconazole. molcan.comnih.govscbt.com

Table 1: Nomenclature of 5-Desfluoro voriconazole, (+/-)-

| Type | Name |

|---|---|

| IUPAC Name | (2RS,3SR)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol synzeal.comusp.orgpharmaffiliates.com |

| Regulatory Designations | Voriconazole EP Impurity B sigmaaldrich.comncats.iodrugfuture.com |

| Voriconazole USP Related Compound D usp.orgsigmaaldrich.comncats.iodrugfuture.com | |

| Common Synonyms | rac 5-Desfluoro Voriconazole nih.govscbt.comlgcstandards.com |

| (+/-)-5-Desfluoro voriconazole ncats.ionih.govdrugfuture.com | |

| Desfluoro Voriconazole synzeal.comsimsonpharma.com | |

| (+/-)-Desmonofluono Voriconazole molcan.comscbt.com |

| CAS Number | 182369-73-9 usp.orgsimsonpharma.comsigmaaldrich.comnih.govscbt.com |

Stereochemical Characterization

The biological and chemical properties of a molecule are deeply influenced by its three-dimensional arrangement. 5-Desfluoro voriconazole, (+/-)- possesses two chiral centers, leading to the possibility of multiple stereoisomers.

The structure of 5-Desfluoro voriconazole features two stereocenters, located at the C2 and C3 positions of the butane (B89635) chain. The relative stereochemistry is designated as (R,S) or, more explicitly, as (2RS, 3SR). simsonpharma.comnih.govdrugfuture.com This indicates a specific spatial arrangement of the substituents around the two chiral carbons relative to each other. The compound consists of a pair of enantiomers: (2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol and its mirror image, the (2S,3R) enantiomer. simsonpharma.commolcan.com

The designations "(+/-)-" and "rac" in the compound's name signify that it is a racemate. ncats.ionih.govscbt.comlgcstandards.com A racemate is an equimolar mixture of two enantiomers, which are non-superimposable mirror images of each other. Consequently, a sample of 5-Desfluoro voriconazole, (+/-)- will not rotate plane-polarized light, as the optical activity of the (2R,3S) enantiomer is cancelled out by the equal and opposite rotation of the (2S,3R) enantiomer.

5-Desfluoro voriconazole, (+/-)- is structurally very similar to the active pharmaceutical ingredient Voriconazole. The key structural difference is the absence of a fluorine atom at the 5-position of the pyrimidine (B1678525) ring. Voriconazole itself is a specific stereoisomer, with the absolute configuration of (2R,3S). chemspider.com Therefore, the (2R,3S)-enantiomer present in the racemic mixture of 5-Desfluoro voriconazole is the direct des-fluoro analogue of the active Voriconazole drug substance. Its enantiomer, the (2S,3R)-form, is the des-fluoro analogue of the (2S,3R)-enantiomer of Voriconazole, which is considered an impurity in Voriconazole synthesis (known as Voriconazole EP Impurity D or USP Related Compound B). synzeal.comusp.org

Table 2: Stereochemical Properties of 5-Desfluoro voriconazole, (+/-)-

| Property | Description |

|---|---|

| Chiral Centers | C2 and C3 of the butane chain |

| Relative Stereochemistry | (2RS,3SR) or (R,S) simsonpharma.comnih.govdrugfuture.com |

| Component Enantiomers | (2R,3S)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol nih.govlgcstandards.com |

| (2S,3R)-2-(2,4-difluorophenyl)-3-pyrimidin-4-yl-1-(1H-1,2,4-triazol-1-yl)butan-2-ol simsonpharma.com | |

| Nature of the Compound | Racemic mixture (racemate) nih.govscbt.comlgcstandards.com |

| Optical Activity | Optically inactive |

Structural Analogy to Voriconazole

5-Desfluoro voriconazole, (+/-)- shares a core structure with voriconazole, a potent antifungal drug. vulcanchem.comresearchgate.net Both molecules feature a complex heterocyclic framework essential for their biological activity. However, a key distinction in their chemical makeup has significant implications for their characterization and use in research.

The primary structural difference, as indicated by its name, is the absence of a fluorine atom at the 5-position of the pyrimidine ring in 5-Desfluoro voriconazole, (+/-)-. nih.govpharmaffiliates.comlgcstandards.com Voriconazole's synthesis involves the use of a fluorinated pyrimidine, which is a critical component of its final structure. researchgate.net In contrast, 5-Desfluoro voriconazole, (+/-)- possesses a pyrimidine ring that is not substituted with fluorine at this specific position. This single atomic substitution distinguishes it from the parent compound, voriconazole.

The structural variance between voriconazole and its 5-desfluoro analogue holds several implications for scientific research. 5-Desfluoro voriconazole, (+/-)- is primarily known as a specified impurity that can arise during the synthesis of voriconazole. vulcanchem.compharmaffiliates.com As such, it serves as a crucial reference compound in analytical chemistry for the quality control of voriconazole drug products. Its presence and quantity are monitored to ensure the purity and safety of the final pharmaceutical-grade voriconazole.

Synthetic Pathways and Derivatization of 5 Desfluoro Voriconazole, +/

Methodologies for the Synthesis of the Desfluoro Analog

The deliberate synthesis of 5-Desfluoro voriconazole (B182144) is primarily undertaken to obtain a reference standard for analytical purposes, such as impurity profiling in voriconazole production. A common synthetic route mirrors the initial steps of voriconazole synthesis but utilizes a different starting material.

One described method involves a multi-step process beginning with a Friedel–Crafts acylation reaction. nih.govmdpi.com Instead of using 1,3-difluorobenzene (B1663923) as in the main voriconazole synthesis, this pathway can start with a corresponding monofluorinated or non-fluorinated benzene (B151609) derivative to ultimately produce the desfluoro analog. The key intermediate, a substituted acetophenone, is then elaborated through several steps, including the introduction of the triazole and pyrimidine (B1678525) moieties, to yield the final compound.

A generalized synthetic scheme can be outlined as follows:

Friedel–Crafts Acylation: Reaction of a suitable fluorinated benzene derivative with chloroacetyl chloride in the presence of a Lewis acid like aluminum chloride to form a chloroacetophenone intermediate. researchgate.net

Triazole Introduction: The chloroacetophenone is reacted with 4-amino-1,2,4-triazole.

Core Assembly: The resulting triazolyl ethanone (B97240) is then reacted with a pyrimidine-containing organometallic reagent.

Final Steps: Subsequent chemical transformations lead to the formation of the racemic mixture of 5-Desfluoro voriconazole. nih.govmdpi.com

Generation of Related Impurities in Voriconazole Synthesis

The presence of 5-Desfluoro voriconazole as an impurity in the final Active Pharmaceutical Ingredient (API) of voriconazole is a concern for quality control. nih.govdaicelpharmastandards.com Its formation is often traced back to the purity of the starting materials used in the voriconazole manufacturing process. nih.gov

The synthesis of voriconazole typically begins with 1-(2,4-difluorophenyl)-2-(1H-1,2,4-triazol-1-yl)ethan-1-one. nih.govresearchgate.net This key raw material is prepared via the Friedel–Crafts acetylation of 1,3-difluorobenzene. nih.gov However, commercial grades of 1,3-difluorobenzene may contain other positional isomers of difluorobenzene or even monofluorobenzene due to their close boiling points, making separation challenging. nih.gov

If fluorobenzene (B45895) is present as an impurity in the 1,3-difluorobenzene starting material, it can undergo the same synthetic transformations as the intended reactant. This leads to the formation of a desfluoro version of the key intermediate, which is then carried through the subsequent steps of the synthesis to ultimately yield 5-Desfluoro voriconazole as an impurity alongside the desired voriconazole product. nih.govmdpi.com

The table below summarizes some of the key impurities related to voriconazole synthesis.

| Impurity Name | Common Origin | Significance |

|---|---|---|

| 5-Desfluoro voriconazole, (+/-)- | Presence of fluorobenzene in the 1,3-difluorobenzene starting material. nih.gov | Process-related impurity that needs to be monitored and controlled. |

| Voriconazole Positional Isomers | Presence of 1,2- or 1,4-difluorobenzene (B165170) in the starting material. nih.gov | Can have similar properties to voriconazole, making them difficult to separate. |

| Voriconazole Diastereomers | Lack of complete stereoselectivity in the synthetic reactions. daicelpharmastandards.com | May have different pharmacological and toxicological profiles. |

Derivatization Strategies for Structural Modification Studies

While 5-Desfluoro voriconazole is primarily considered an impurity, its structure serves as a scaffold for derivatization to explore structure-activity relationships (SAR) and develop new antifungal agents. The modification of voriconazole and its analogs is a key area of research aimed at improving the antifungal spectrum, pharmacokinetic properties, and safety profile. nih.gov

Derivatization strategies for a molecule like 5-Desfluoro voriconazole would typically focus on several key positions:

Modification of the Pyrimidine Ring: The fluorine atom on the pyrimidine ring of voriconazole is crucial for its activity. In the desfluoro analog, this position is unsubstituted, offering a site for the introduction of various functional groups to probe their effect on antifungal efficacy.

Alterations to the Triazole Moiety: The 1H-1,2,4-triazole ring is essential for the mechanism of action of azole antifungals, which involves inhibiting the fungal cytochrome P450 enzyme 14α-demethylase. Modifications at this site are generally less common but could be explored.

Changes to the Phenyl Ring: The 2,4-difluorophenyl group plays a role in binding to the active site of the target enzyme. While this compound is "desfluoro" at the pyrimidine ring, modifications to the existing fluorine atoms on the phenyl ring could be investigated to understand their contribution to activity and selectivity.

Hydroxyl Group Derivatization: The tertiary alcohol is key to the molecule's structure. It can be a site for esterification or etherification to create prodrugs or modify the compound's physicochemical properties.

These structural modification studies are crucial in the field of medicinal chemistry for the design and development of novel antifungal drugs with improved therapeutic profiles. nih.gov

Advanced Analytical Methodologies for 5 Desfluoro Voriconazole, +/

Chromatographic Separation Techniques

Chromatography remains the cornerstone of analytical chemistry for separating complex mixtures. For 5-Desfluoro voriconazole (B182144), (+/-)-, various liquid chromatographic techniques have been developed to ensure high resolution, sensitivity, and speed.

High-Performance Liquid Chromatography (HPLC) for Detection and Quantification

High-Performance Liquid Chromatography (HPLC) is a powerful technique for the precise detection and quantification of 5-Desfluoro voriconazole, (+/-)-. The versatility of HPLC allows for the optimization of various parameters to achieve the desired separation from its main compound, voriconazole, and other related substances.

The choice of the stationary phase is critical in HPLC for achieving selectivity and efficiency in separations. For the analysis of voriconazole and its desfluoro analog, reversed-phase columns are commonly employed.

C18 (Octadecylsilyl) columns are widely used for the separation of voriconazole and its related compounds, including 5-Desfluoro voriconazole. mdpi.comnih.govplos.orgnih.gov These columns provide a hydrophobic stationary phase that effectively retains the analytes, allowing for their separation based on differences in hydrophobicity. Studies have shown that C18 columns can achieve a selectivity of up to 1.60 for the separation of voriconazole and 5-Desfluoro voriconazole. researchgate.net

C8 (Octylsilyl) columns , with a shorter alkyl chain than C18, offer lower hydrophobicity and can be advantageous for separating less retained compounds or for faster analysis. While less common than C18 for this specific analysis, they represent a viable alternative for method development. chromatographyonline.com

Superficially Porous Particle (SPP) columns have demonstrated superior performance for the separation of voriconazole and 5-Desfluoro voriconazole. researchgate.net SPP columns, featuring a solid core with a porous outer layer, provide higher efficiency and allow for faster separations at lower backpressures compared to fully porous particles. Chiral stationary phases (CSPs) based on macrocyclic glycopeptides (vancomycin, teicoplanin) and macrocyclic oligosaccharides (cyclofructans) bonded to SPP have shown exceptional selectivity (α > 2.10) for this separation. researchgate.net This is a significant improvement over the selectivity observed with traditional C18 columns. researchgate.net Column efficiencies with SPP columns have been reported to range from 70,000 to 95,000 plates/m. researchgate.net

Table 1: Comparison of Stationary Phases for the Separation of Voriconazole and 5-Desfluoro Voriconazole

| Stationary Phase | Particle Type | Maximum Selectivity (α) | Column Efficiency (plates/m) | Key Advantages |

| C18 | Fully Porous | 1.60 | Standard | Widely available, well-characterized. |

| SPP-Vancomycin | Superficially Porous | 2.62 | 70,000 - 95,000 | High selectivity, ultrafast separation. researchgate.net |

| SPP-Teicoplanin | Superficially Porous | >2.10 | 70,000 - 95,000 | High selectivity, efficient separation. researchgate.net |

| SPP-Cyclofructan | Superficially Porous | >2.10 | 70,000 - 95,000 | High selectivity, potential for very fast separations. researchgate.net |

The mobile phase composition plays a crucial role in controlling the retention and selectivity of the separation. For the HPLC analysis of 5-Desfluoro voriconazole, various mobile phase systems have been investigated.

Acetonitrile (B52724) and Water: A common mobile phase for reversed-phase HPLC consists of a mixture of acetonitrile and water. nih.govplos.org The ratio of these solvents is adjusted to optimize the retention time and resolution of the analytes. For instance, a mobile phase of acetonitrile and water in a 40:60 v/v ratio has been used with a C18 column. nih.gov

Methanol (B129727) and Water: Methanol is another organic modifier frequently used with water in reversed-phase HPLC. nih.gov The choice between acetonitrile and methanol can affect the selectivity of the separation.

Ammonium (B1175870) Acetate (B1210297) Buffer: The addition of a buffer, such as ammonium acetate, to the mobile phase can help to control the pH and improve peak shape, especially for ionizable compounds like triazoles. nih.gov A mobile phase composed of 0.05 M ammonium acetate, acetonitrile, and methanol in a 40:20:40 (v/v/v) ratio has been successfully used for the separation of voriconazole. nih.gov

Alcohol Modifiers: In polar organic mode chromatography, particularly with chiral stationary phases, the type and concentration of the alcohol modifier in the mobile phase can significantly impact selectivity. It has been demonstrated that increasing the length of the alcohol chain in the mobile phase can lead to larger selectivity factors for the separation of fluorinated and desfluorinated analogs like voriconazole and 5-Desfluoro voriconazole. researchgate.net

The demand for high-throughput analysis has driven the development of ultrafast chromatographic methods. By utilizing SPP columns and optimizing mobile phase conditions, the separation of voriconazole and 5-Desfluoro voriconazole can be achieved in remarkably short times.

Separation times ranging from 9 to 29 seconds have been reported using various SPP-based chiral stationary phases in the polar organic mode. researchgate.net These rapid separations were achieved with flow rates between 3 and 5 mL/min, resulting in baseline resolution. researchgate.net The fastest separation, with a baseline resolution of 1.6 and a selectivity of 2.62, was obtained on a vancomycin-bonded SPP column at a flow rate of 5 mL/min. researchgate.net These ultrafast methods are particularly valuable in environments requiring rapid sample turnaround.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Characterization

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation power of HPLC with the sensitive and selective detection capabilities of mass spectrometry, making it an indispensable tool for the definitive identification and characterization of compounds like 5-Desfluoro voriconazole. nih.govnih.gov

Electron Spray Ionization (ESI) is a soft ionization technique commonly used in LC-MS for the analysis of polar and thermally labile molecules such as 5-Desfluoro voriconazole. ESI allows for the ionization of the analyte directly from the liquid phase into the gas phase, typically forming protonated molecules [M+H]⁺ in the positive ion mode.

In the analysis of voriconazole, ESI in the positive mode is standard. nih.gov The precursor ion for voriconazole (m/z 350) is selected and fragmented to produce characteristic product ions for quantification. nih.gov For 5-Desfluoro voriconazole, with a molecular weight of 331.32 g/mol , the expected protonated molecule [M+H]⁺ would have an m/z of approximately 332. nih.gov The fragmentation of this precursor ion would then provide structural information for unequivocal identification. LC-MS methods for voriconazole have demonstrated high sensitivity, with limits of quantitation in the low ng/mL range. nih.gov

Multiple Reaction Monitoring (MRM) for Quantification

Multiple Reaction Monitoring (MRM) is a highly sensitive and specific mass spectrometry technique used for quantifying trace levels of compounds in complex matrices. In the context of 5-Desfluoro voriconazole, MRM is employed to selectively detect and quantify this impurity in the presence of the active pharmaceutical ingredient (API), voriconazole, and other related substances.

The principle of MRM involves the selection of a specific precursor ion of the target analyte in the first quadrupole (Q1), its fragmentation in the collision cell (Q2), and the subsequent monitoring of a specific product ion in the third quadrupole (Q3). This dual-ion gating provides a high degree of specificity, minimizing interference from other compounds.

For the analysis of voriconazole and its impurities, a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system operating in MRM mode is typically utilized. While specific MRM transitions for 5-Desfluoro voriconazole are not extensively detailed in the provided search results, the transitions for the parent compound, voriconazole, are well-documented. For instance, a common transition for voriconazole is m/z 350.10 → 281.10. researchgate.net Another study reports transitions at m/z 350.3 → 224.3 for voriconazole. nih.gov The selection of appropriate MRM transitions is a critical step in method development and is based on the fragmentation pattern of the analyte. For 5-Desfluoro voriconazole, which has a molecular weight of 331.32 g/mol , the precursor ion would be [M+H]+ at m/z 332.3. The product ions would be determined through infusion experiments and fragmentation studies.

A study on the ultrafast separation of voriconazole and its desfluoro impurity demonstrated the elution of the desfluoro analogue with a mass-to-charge ratio (m/z) of 332, corresponding to its molecular ion [M+H]+. researchgate.net This confirms the feasibility of using mass spectrometry to differentiate and quantify 5-Desfluoro voriconazole.

| Parameter | Value | Reference |

| Analyte | 5-Desfluoro voriconazole, (+/-)- | researchgate.net |

| Precursor Ion (m/z) | 332 | researchgate.net |

| Parent Compound | Voriconazole | researchgate.netnih.gov |

| Parent Precursor Ion (m/z) | 350.10 / 350.3 | researchgate.netnih.gov |

| Parent Product Ion (m/z) | 281.10 / 224.3 | researchgate.netnih.gov |

Spectroscopic and Spectrometric Characterization

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy is a powerful analytical technique used to identify the functional groups present in a molecule. The absorption of infrared radiation causes molecular vibrations, and the frequencies of these vibrations are characteristic of specific bonds and functional groups. While a specific IR spectrum for 5-Desfluoro voriconazole is not provided in the search results, the expected characteristic absorption bands can be inferred based on its chemical structure.

The structure of 5-Desfluoro voriconazole contains several key functional groups, including hydroxyl (-OH), triazole, pyrimidine (B1678525), and difluorophenyl moieties. The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching vibration of the hydroxyl group. Aromatic C-H stretching vibrations would appear around 3000-3100 cm⁻¹, while aliphatic C-H stretching would be observed in the 2850-3000 cm⁻¹ region. The C=N stretching vibrations of the triazole and pyrimidine rings would likely produce absorption bands in the 1500-1650 cm⁻¹ range. The C-F stretching vibrations of the difluorophenyl group would be expected in the 1000-1400 cm⁻¹ region.

A study on voriconazole utilized attenuated total reflection Fourier-transform infrared spectroscopy (ATR-FTIR) to assure drug encapsulation in nanovesicles, highlighting the utility of IR spectroscopy in the analysis of voriconazole and its related compounds. researchgate.net

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H-NMR, ¹³C-NMR) for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for determining the precise structure of organic molecules. Both ¹H-NMR and ¹³C-NMR provide detailed information about the chemical environment of the hydrogen and carbon atoms, respectively, within the molecule.

While specific NMR data for 5-Desfluoro voriconazole is not available in the provided search results, the expected chemical shifts and coupling patterns can be predicted based on its structure.

¹H-NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons of the difluorophenyl and pyrimidine rings, the protons of the triazole ring, the methine proton, the methyl protons, and the methylene (B1212753) protons adjacent to the triazole ring. The chemical shifts and coupling constants of these signals would provide crucial information for confirming the connectivity of the atoms.

¹³C-NMR: The carbon-13 NMR spectrum would display signals for each unique carbon atom in the molecule. The chemical shifts would be indicative of the type of carbon (e.g., aromatic, aliphatic, attached to a heteroatom). This would include distinct signals for the carbons in the difluorophenyl, pyrimidine, and triazole rings, as well as the aliphatic carbons of the butanol backbone.

The isomeric SMILES notation, CC@@HC@(C3=C(C=C(C=C3)F)F)O, provides a machine-readable representation of the molecule's stereochemistry, which is ultimately confirmed through advanced NMR techniques. vulcanchem.com

Analytical Method Development and Validation Parameters

The development and validation of analytical methods are crucial to ensure that they are suitable for their intended purpose, providing reliable, accurate, and reproducible results. For an impurity like 5-Desfluoro voriconazole, key validation parameters include the limits of detection and quantification, and selectivity.

Limits of Detection (LOD) and Quantification (LOQ)

The Limit of Detection (LOD) is the lowest concentration of an analyte in a sample that can be reliably detected, but not necessarily quantified, under the stated experimental conditions. The Limit of Quantification (LOQ) is the lowest concentration of an analyte that can be determined with acceptable precision and accuracy.

For impurity analysis, it is essential to have methods with low LOD and LOQ values to ensure that even trace amounts of impurities can be detected and quantified. While specific LOD and LOQ values for 5-Desfluoro voriconazole are not explicitly stated in the search results, studies on the quantification of the parent drug, voriconazole, provide an indication of the sensitivity that can be achieved with modern analytical instrumentation. For instance, a validated LC-MS/MS method for voriconazole reported a lower limit of quantification (LLOQ) of 0.1 mg/L, with a lower detection limit of 0.01 mg/L. fungalinfectiontrust.org Another method for voriconazole had an LLOQ of 0.05 μg/ml. researchgate.net These low limits for the parent compound suggest that a similarly sensitive method could be developed for 5-Desfluoro voriconazole.

| Parameter | Voriconazole Method 1 | Voriconazole Method 2 | Reference |

| LLOQ | 0.1 mg/L | 0.05 μg/ml | researchgate.netfungalinfectiontrust.org |

| LOD | 0.01 mg/L | Not Reported | fungalinfectiontrust.org |

Selectivity and Resolution from Parent Compound and Other Impurities

Selectivity is the ability of an analytical method to differentiate and quantify the analyte of interest in the presence of other components in the sample, such as the parent compound and other impurities. Resolution is a measure of the degree of separation between two adjacent peaks in a chromatogram.

In the analysis of 5-Desfluoro voriconazole, it is critical that the analytical method can effectively separate it from voriconazole and other potential impurities. A study focusing on the ultrafast separation of voriconazole and desfluoro voriconazole demonstrated successful resolution of these two compounds. researchgate.net The study reported that the fluoro-containing voriconazole eluted before its desfluoro impurity. researchgate.net Specifically, a resolution of 1.6 and a selectivity of 2.62 were achieved at a flow rate of 5 mL/min, with baseline separation possible in under 30 seconds. researchgate.net

The United States Pharmacopeia (USP) sets specifications for the resolution of related compounds. For instance, in the analysis of a voriconazole related compound, a resolution of 9.9 was achieved, significantly exceeding the USP requirement of 3.5. lcms.cz This highlights the capability of modern chromatographic methods to achieve excellent separation of closely related compounds.

| Parameter | Value | Reference |

| Resolution (5-Desfluoro voriconazole from Voriconazole) | 1.6 | researchgate.net |

| Selectivity (5-Desfluoro voriconazole from Voriconazole) | 2.62 | researchgate.net |

| USP Resolution Specification (Example) | >3.5 | lcms.cz |

Robustness and Reproducibility of Analytical Procedures for 5-Desfluoro voriconazole, (+/-)-

The reliability of an analytical method is fundamentally determined by its robustness and reproducibility. For the quantitative analysis of 5-Desfluoro voriconazole, (+/-)-, a known impurity of voriconazole also referred to as Voriconazole Impurity B, rigorous validation studies have been conducted to ensure consistent and accurate results under varied operational conditions.

A key study outlining a stability-indicating high-performance liquid chromatography (HPLC) method provides detailed insights into the robustness and reproducibility of the analytical procedure for voriconazole and its related substances, including 5-Desfluoro voriconazole, (+/-)-. oup.com The method utilized an Agilent Zorbax SB-C18 column (250mm x 4.6 mm i.d., 5 µm) with a mobile phase composed of a 50 mM ammonium phosphate (B84403) dibasic buffer (pH 6.0) and acetonitrile in a 52:48 (v/v) ratio. The flow rate was maintained at 1.0 mL/min, and detection was performed at 250 nm. oup.com

Robustness of the Method

The robustness of an analytical procedure is a measure of its capacity to remain unaffected by small, but deliberate variations in method parameters and provides an indication of its reliability during normal usage. In the validation of the HPLC method for 5-Desfluoro voriconazole, (+/-)-, several critical chromatographic parameters were intentionally altered to assess the method's robustness. The parameters varied included the flow rate, column temperature, pH of the mobile phase buffer, and the composition of the organic solvent. oup.com

The results of the robustness study demonstrated that the analytical method is resilient to minor changes in its operational parameters. Across all the tested variations, the resolution between voriconazole and its four impurities, including 5-Desfluoro voriconazole, (+/-)- (Imp-B), remained greater than 4.0. This indicates that the method is capable of providing reliable and consistent separation under slightly modified conditions, ensuring the integrity of the analytical results during routine use. oup.com

Table 1: Robustness Evaluation of the Analytical Method for 5-Desfluoro voriconazole, (+/-)-

| Parameter | Variation | Observation | Reference |

|---|---|---|---|

| Flow Rate | Deliberately varied from the standard 1.0 mL/min | Resolution between voriconazole and Imp-B remained > 4.0 | oup.com |

| Column Temperature | Deliberately varied from the standard 25°C | Resolution between voriconazole and Imp-B remained > 4.0 | oup.com |

| Mobile Phase pH | Deliberately varied from the standard pH 6.0 | Resolution between voriconazole and Imp-B remained > 4.0 | oup.com |

| Organic Solvent Composition | Deliberately varied from the standard 52:48 (v/v) buffer to acetonitrile ratio | Resolution between voriconazole and Imp-B remained > 4.0 | oup.com |

Reproducibility of the Method

Reproducibility, often assessed through precision studies, demonstrates the consistency of the analytical method when performed multiple times. The precision of the analytical method for 5-Desfluoro voriconazole, (+/-)- was evaluated through both method precision (repeatability) and intermediate precision studies. oup.com

For the method precision study, six individual preparations of a voriconazole sample spiked with 0.15% of each of the four impurities, including 5-Desfluoro voriconazole, (+/-)-, were analyzed. The relative standard deviation (%RSD) for the peak area of each impurity was calculated. The results showed that the %RSD for the area of 5-Desfluoro voriconazole, (+/-)- was within 3%, indicating a high degree of repeatability for the method. oup.com

The intermediate precision of the method was also assessed to determine the effect of random events on the precision of the analytical procedure. This involved repeating the analysis on a different day with a different analyst and different equipment. The %RSD for the area of 5-Desfluoro voriconazole, (+/-)- in the intermediate precision study was found to be well within 4%. This confirms the excellent reproducibility of the method under different laboratory conditions. oup.com

Furthermore, recovery studies were conducted to assess the accuracy and reproducibility of the method. The percentage recovery of the impurities, including 5-Desfluoro voriconazole, (+/-)-, from spiked voriconazole samples ranged from 96.3% to 103.2%. oup.com

Table 2: Reproducibility (Precision) of the Analytical Method for 5-Desfluoro voriconazole, (+/-)-

| Precision Type | Parameter | Result | Reference |

|---|---|---|---|

| Method Precision (Repeatability) | %RSD of peak area for Imp-B (n=6) | Within 3% | oup.com |

| Intermediate Precision | %RSD of peak area for Imp-B | Within 4% | oup.com |

| Accuracy (Recovery) | Percentage recovery of impurities | 96.3% to 103.2% | oup.com |

Role and Significance in Pharmaceutical Quality Control and Impurity Profiling

Regulatory Classification as a Specified Impurity

5-Desfluoro voriconazole (B182144), (+/-)- is officially recognized as a specified impurity in both the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). This classification necessitates its identification, monitoring, and control within defined limits in voriconazole drug substances and products.

European Pharmacopoeia (EP) Standards (e.g., Voriconazole EP Impurity B)

In the European Pharmacopoeia, 5-Desfluoro voriconazole, (+/-)- is designated as Voriconazole Impurity B sigmaaldrich.comchemicea.comfishersci.comsynzeal.comaxios-research.com. The EP monograph for voriconazole outlines specific liquid chromatography methods to detect and quantify this impurity drugfuture.com. The control of Impurity B is crucial for compliance with European pharmaceutical quality standards. The test procedure involves comparing the peak area of impurity B in the test sample to the peak area of a qualified reference standard solution, thereby ensuring it does not exceed the established threshold drugfuture.com.

United States Pharmacopeia (USP) Standards (e.g., Voriconazole Related Compound D)

The United States Pharmacopeia identifies 5-Desfluoro voriconazole, (+/-)- as Voriconazole Related Compound D chemicea.comsigmaaldrich.comaxios-research.com. The USP monograph for voriconazole provides a detailed table of impurities and their acceptance criteria. For Voriconazole Related Compound D, the specified limit is not more than 0.1% drugfuture.com. This strict limit underscores the importance of controlling this impurity in voriconazole products intended for the U.S. market.

| Pharmacopoeia | Impurity Name | Acceptance Criterion |

|---|---|---|

| European Pharmacopoeia (EP) | Voriconazole Impurity B | Controlled against a reference solution |

| United States Pharmacopeia (USP) | Voriconazole Related Compound D | Not more than 0.1% |

Control Strategies and Limits in Drug Products

The control of 5-Desfluoro voriconazole, (+/-)- in drug products is a multi-faceted process that begins with the synthesis of the active pharmaceutical ingredient (API) and extends through to the final formulation. A comprehensive control strategy is essential to ensure the final product consistently meets the stringent regulatory limits.

Key control strategies include:

Process Chemistry Optimization: The synthetic route for voriconazole is carefully designed and optimized to minimize the formation of impurities, including 5-Desfluoro voriconazole google.com. This may involve the selection of specific raw materials, reagents, and reaction conditions.

Purification Techniques: During the manufacturing of the voriconazole API, various purification methods such as crystallization and chromatography are employed to remove or reduce the levels of impurities to within the acceptable limits.

In-Process Controls: Regular monitoring of the manufacturing process at critical stages helps to identify and rectify any deviations that could lead to an increase in impurity levels.

Analytical Testing: Validated analytical methods, primarily high-performance liquid chromatography (HPLC), are used for the routine testing of both the drug substance and the finished product to quantify the levels of 5-Desfluoro voriconazole and other specified impurities akjournals.com.

Impact on Pharmaceutical Stability and Shelf-Life Studies

The presence of impurities can have a significant impact on the stability and, consequently, the shelf-life of a drug product. Impurities can act as catalysts for the degradation of the active ingredient or may themselves degrade over time to form new impurities daicelpharmastandards.com.

| Stress Condition | Impact on Voriconazole Stability |

|---|---|

| Alkaline Medium | Rapid degradation |

| Elevated Temperatures | Degradation |

| UVC Radiation | Degradation |

| Acidic Medium | Relatively stable |

Implications for Drug Product Manufacturing and Release Criteria

The classification of 5-Desfluoro voriconazole, (+/-)- as a specified impurity has significant implications for the manufacturing and release of voriconazole drug products. The manufacturer must demonstrate that their process consistently produces a drug substance and drug product where this impurity is controlled within the limits set by the relevant pharmacopoeias.

The release criteria for any batch of voriconazole drug product will include a specific test for impurities, with an acceptance criterion for 5-Desfluoro voriconazole that is in line with EP and USP requirements. Failure to meet these criteria would result in the batch being rejected, leading to significant financial and operational consequences for the manufacturer.

Therefore, a robust understanding of the formation and control of 5-Desfluoro voriconazole is not just a regulatory requirement but also a critical component of a cost-effective and efficient manufacturing process. The implementation of a comprehensive quality control strategy, including rigorous analytical testing at various stages of production, is paramount to ensuring that every batch of voriconazole released to the market is of high quality, safe, and effective.

Toxicological Profile and Safety Considerations of 5 Desfluoro Voriconazole, +/ in Research Contexts

Hazard Classification and Risk Assessment

The hazard classification for 5-Desfluoro voriconazole (B182144), (+/-)- is extrapolated from the parent compound, voriconazole, which is identified with several GHS (Globally Harmonized System of Classification and Labelling of Chemicals) hazard statements. caymanchem.comaksci.compfizer.com

| Hazard Statement | Classification |

| H351 | Suspected of causing cancer. caymanchem.comaksci.compfizer.com |

| H360D / H361 | May damage the unborn child / Suspected of damaging fertility or the unborn child. caymanchem.comaksci.compfizer.compfizer.com |

| H373 | May cause damage to organs through prolonged or repeated exposure. caymanchem.comaksci.compfizer.com |

| H412 | Harmful to aquatic life with long lasting effects. caymanchem.comaksci.comsigmaaldrich.com |

This interactive table summarizes the key hazard classifications associated with voriconazole, which are considered relevant for its 5-Desfluoro derivative.

Voriconazole is classified as a Category 2 carcinogen, indicating that it is suspected of causing cancer. caymanchem.compfizer.com This classification is based on animal studies, as direct evidence in humans is limited. pfizer.com Safety data sheets for voriconazole carry the H351 hazard statement ("Suspected of causing cancer"). caymanchem.comaksci.compfizer.com Consequently, 5-Desfluoro voriconazole, (+/-)- should be handled as a suspected carcinogen in a research setting.

The parent compound, voriconazole, is categorized as a substance that may damage the unborn child and is suspected of damaging fertility. caymanchem.comaksci.compfizer.compfizer.com Animal studies have shown adverse reproductive effects. pfizer.com This corresponds to the GHS hazard statements H360D ("May damage the unborn child") and H361 ("Suspected of damaging fertility or the unborn child"). caymanchem.compfizer.com Due to its structural similarity, 5-Desfluoro voriconazole, (+/-)- must be treated with extreme caution by personnel of child-bearing potential, and appropriate containment measures should be used to prevent any exposure.

Prolonged or repeated exposure to voriconazole may cause damage to organs, particularly the liver. pfizer.compfizer.com This is classified as Specific Target Organ Toxicity – Repeated Exposure, Category 2 (H373). caymanchem.compfizer.com Clinical use of voriconazole has been associated with elevations in liver function tests. pfizer.com Animal studies also indicate potential adverse effects on the liver. pfizer.compfizer.com Therefore, researchers working with 5-Desfluoro voriconazole, (+/-)- should be aware of the potential for target organ damage with repeated or long-term handling.

Ecotoxicological Implications

Voriconazole is classified as harmful to aquatic organisms and may cause long-term adverse effects in the aquatic environment (H412). caymanchem.comaksci.comsigmaaldrich.comfishersci.com While it has low potential to bioaccumulate, its slow degradation can pose a risk to aquatic ecosystems. pfizer.com Given this information, 5-Desfluoro voriconazole, (+/-)- is also considered harmful to aquatic life with long-lasting effects. fishersci.com

Safe Handling and Disposal Procedures in Laboratory Settings

Due to the significant health hazards, strict safety protocols must be followed when handling 5-Desfluoro voriconazole, (+/-)- in a laboratory. fishersci.com

Engineering Controls:

Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to minimize inhalation of dust or aerosols. sigmaaldrich.comfishersci.comfishersci.co.uk

Facilities should be equipped with an eyewash station and a safety shower. aksci.com

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear safety glasses with side-shields or goggles. sigmaaldrich.com

Skin Protection: Chemical-resistant gloves (e.g., nitrile rubber) should be worn. fishersci.co.uk A lab coat or other protective clothing is necessary to prevent skin contact. sigmaaldrich.comfishersci.co.uk

Respiratory Protection: If ventilation is inadequate or dust is generated, a NIOSH-approved respirator should be used. pfizer.com

Hygiene Measures:

Wash hands thoroughly after handling the compound. aksci.comfishersci.com

Do not eat, drink, or smoke in the work area. aksci.comfishersci.com

Remove contaminated clothing immediately. pfizer.compfizer.com

Storage:

Store in a tightly closed container in a dry, well-ventilated, and secured area. aksci.comsigmaaldrich.comfishersci.co.uk

Some suppliers recommend refrigerated storage (2-8°C) or storage in a freezer. fishersci.comsigmaaldrich.com

Spill & Disposal Procedures:

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying 5-Desfluoro voriconazole in pharmaceutical formulations or biological matrices?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection is widely used. Key parameters include:

- Column : C18 reversed-phase column (e.g., 250 mm × 4.6 mm, 5 μm particle size).

- Mobile phase : Acetonitrile-phosphate buffer (pH 3.0) in gradient elution mode.

- Detection : UV at 256 nm for optimal sensitivity .

- Sample preparation : Protein precipitation using acetonitrile for biological samples or direct dissolution in mobile phase for formulations.

- Validation : Ensure linearity (0.1–40.0 mg/L), precision (CV < 15%), and recovery (>90%) .

- Data Table :

| Parameter | Specification | Reference |

|---|---|---|

| Linearity range | 0.1–40.0 mg/L | |

| LOD/LOQ | 0.05 mg/L / 0.1 mg/L | |

| Intraday precision | CV < 10% |

Q. How does the structural modification (5-desfluoro) impact the physicochemical properties of voriconazole analogs?

- Methodological Answer : Compare logP, solubility, and stability using computational tools (e.g., MarvinSketch) and experimental assays:

- LogP : Measure via shake-flask method; expect reduced lipophilicity due to fluorine removal.

- Solubility : Use phosphate-buffered saline (pH 7.4) for equilibrium solubility testing.

- Stability : Conduct forced degradation studies under acidic/alkaline/oxidative conditions .

Advanced Research Questions

Q. How do inflammation markers (e.g., CRP) influence the pharmacokinetics of 5-Desfluoro voriconazole?

- Methodological Answer :

- Study design : Longitudinal analysis of trough concentrations in patients with varying CRP levels (5–300 mg/L).

- Key findings : For every 1 mg/L increase in CRP, voriconazole concentrations rise by ~0.5% due to reduced CYP450-mediated metabolism .

- Modeling : Use nonlinear mixed-effects models (NONMEM) to quantify covariate effects. Adjust dosing algorithms for patients with systemic inflammation .

Q. What covariates are critical in population pharmacokinetic (PopPK) models for 5-Desfluoro voriconazole?

- Methodological Answer :

- Covariates : CYP2C19 genotype, hepatic function (ALT/AST), age, and drug-drug interactions (e.g., CYP3A4 inducers).

- Model development :

Structural model : Two-compartment with first-order absorption and nonlinear elimination.

Covariate testing : Stepwise forward addition/backward elimination (p < 0.01 for inclusion).

Q. How to resolve discrepancies in bioavailability studies of 5-Desfluoro voriconazole across populations?

- Methodological Answer :

- Factors to investigate :

- Bioavailability assumptions : Avoid fixed F = 100% in models; use prior data from healthy volunteers (F > 90%) .

- Patient heterogeneity : Stratify by organ transplant status, pediatric vs. adult populations, and assay variability (e.g., inter-lab differences in UPLC-MS/MS) .

- Statistical approach : Meta-analysis of PopPK studies with random effects for inter-study variability .

Q. What experimental designs are optimal for studying drug-drug interactions (DDIs) involving 5-Desfluoro voriconazole?

- Methodological Answer :

- In vitro : CYP450 inhibition/induction assays (e.g., human liver microsomes) with LC-MS/MS quantification.

- In vivo : Prospective crossover trials in healthy volunteers co-administered with CYP2C19 inhibitors (e.g., omeprazole).

- Endpoint : Measure metabolic ratio (parent compound/N-oxide metabolite) to assess interaction magnitude .

Data Contradiction Analysis

Q. Why do reported metabolic ratios of voriconazole analogs vary between in vitro and clinical studies?

- Methodological Answer :

- In vitro limitations : Lack of physiological factors (e.g., albumin binding, inflammation).

- Clinical confounders : Genetic polymorphisms (CYP2C19*2/*3 alleles), concurrent medications, and fluctuating CRP levels.

- Resolution : Use physiologically based pharmacokinetic (PBPK) modeling to integrate in vitro data with patient-specific covariates .

Tables for Key Findings

Table 1 : Impact of CRP on 5-Desfluoro Voriconazole Pharmacokinetics

| CRP (mg/L) | Voriconazole Trough (mg/L) | Metabolic Ratio (Parent/N-oxide) | Reference |

|---|---|---|---|

| 5 | 1.66 | 0.85 | |

| 100 | 3.42 | 0.63 | |

| 300 | 6.01 | 0.29 |

Table 2 : Critical Covariates in PopPK Models

| Covariate | Effect on Clearance (Δ%) | Clinical Relevance |

|---|---|---|

| CYP2C19*2 allele | ↓ 40% | Dose reduction required |

| ALT > 80 U/L | ↓ 25% | Monitor for hepatotoxicity |

| Concurrent fluconazole | ↓ 35% | Avoid combination therapy |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.